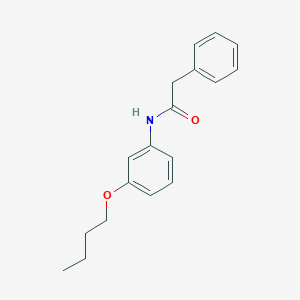
N-(3-butoxyphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxyphenyl)-2-phenylacetamide, also known as Bupicomide, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. Bupicomide is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process. In
Aplicaciones Científicas De Investigación
N-(3-butoxyphenyl)-2-phenylacetamide has potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-(3-butoxyphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that it exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is that it exhibits antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on N-(3-butoxyphenyl)-2-phenylacetamide. One direction is to further investigate its mechanism of action in order to optimize its use in drug development. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases. Additionally, research could be done to investigate the potential side effects of this compound and to develop strategies to mitigate these side effects.
Métodos De Síntesis
N-(3-butoxyphenyl)-2-phenylacetamide is synthesized through a multistep process that involves the reaction of 3-butoxyaniline with 2-bromoacetophenone in the presence of a base to form 3-butoxy-N-(2-bromoacetophenyl)aniline. This intermediate is then reacted with phenylmagnesium bromide in the presence of a catalyst to form this compound.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(3-butoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-12-21-17-11-7-10-16(14-17)19-18(20)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,19,20) |
Clave InChI |
YORLAHSPIVZDRM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



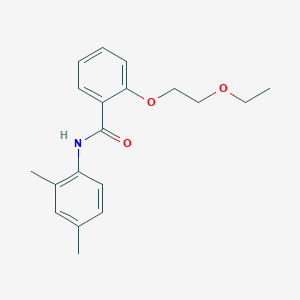
![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
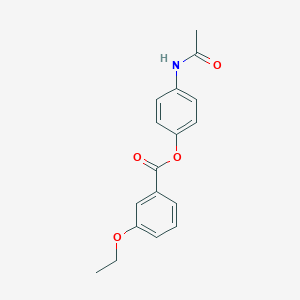
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
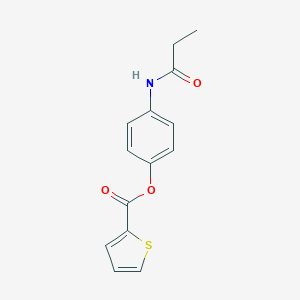
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
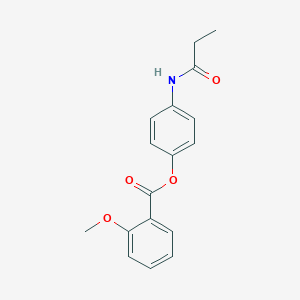
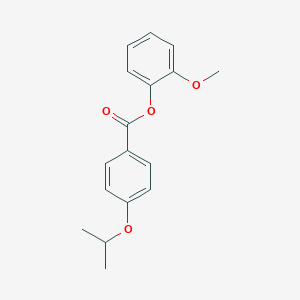
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)
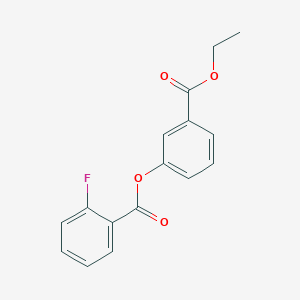
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)